molecular formula C6H12ClF2NO B2452631 (1S)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride CAS No. 2490370-92-6

(1S)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride

Cat. No.: B2452631
CAS No.: 2490370-92-6
M. Wt: 187.61
InChI Key: OKVZBXDUKXVWTQ-YKXIHYLHSA-N
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Description

(1S)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoro-substituted ethanamine moiety attached to an oxolane ring, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxyoxolane and 2,2-difluoroethanamine.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the difluoro group to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.

Scientific Research Applications

(1S)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The difluoro group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The oxolane ring provides structural rigidity, enhancing its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-(oxolan-3-yl)ethanamine;hydrochloride
  • 1-(Oxolan-3-yl)ethan-1-amine;hydrochloride
  • Methoxy[(oxolan-3-yl)methyl]amine;hydrochloride

Uniqueness

(1S)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride is unique due to the presence of the difluoro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities.

Properties

IUPAC Name

(1S)-2,2-difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)5(9)4-1-2-10-3-4;/h4-6H,1-3,9H2;1H/t4?,5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVZBXDUKXVWTQ-YKXIHYLHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1[C@@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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